molecular formula C19H18N2O3 B2660532 2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide CAS No. 1903298-67-8

2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide

Cat. No.: B2660532
CAS No.: 1903298-67-8
M. Wt: 322.364
InChI Key: OCVGGBCBGWCWKA-UHFFFAOYSA-N
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Description

2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with an ethoxy group and a pyridinylmethyl group containing a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the benzamide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-2-23-17-7-4-3-6-15(17)19(22)21-13-14-9-10-16(20-12-14)18-8-5-11-24-18/h3-12H,2,13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVGGBCBGWCWKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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